4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride
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Overview
Description
“4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole motif is structurally diverse and can be found in a variety of substituted anilines .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Drug Discovery and Design
The 1,2,4-oxadiazole ring is an essential motif in drug discovery and is incorporated in many experimental, investigational, and marketed drugs . It has unique bioisosteric properties and an unusually wide spectrum of biological activities . This makes it a perfect framework for novel drug development .
Pharmaceuticals
1,2,4-oxadiazole derivatives have received considerable attention in the pharmaceutical industry due to their wide range of biological activities . They are used in the development of new drugs .
Synthetic Methods
1,2,4-oxadiazole can be synthesized at ambient temperature using different types of organic compounds . The synthetic methods are divided into three groups: two-stage protocols, one-pot synthesis, and diverse oxidative cyclizations .
Bioactive Compounds
1,2,4-oxadiazole is used in the design of bioactive compounds . It allows for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expands the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .
Scintillating Materials
1,2,4-oxadiazole derivatives are used in the development of scintillating materials . These materials are used in various applications, including radiation detection and medical imaging .
Dyestuff Industry
1,2,4-oxadiazole derivatives are also used in the dyestuff industry . They are used in the development of new dyes and pigments .
Mechanism of Action
While the specific mechanism of action for “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride” is not mentioned in the retrieved papers, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various therapeutic areas, as well as in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h2-5H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJIADKYUGZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride |
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